An In-depth Technical Guide to Methyl 4-methoxy-1H-indazole-6-carboxylate
An In-depth Technical Guide to Methyl 4-methoxy-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methoxy-1H-indazole-6-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As a member of the indazole class of compounds, which are known for a wide range of biological activities, this molecule presents a scaffold of significant interest for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Methyl 4-methoxy-1H-indazole-6-carboxylate, serving as a vital resource for researchers in the field. Due to the limited publicly available data on this specific molecule, this guide also draws upon information from closely related analogues to provide a predictive and comparative analysis.
Introduction: The Significance of the Indazole Scaffold
Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are recognized as a "privileged scaffold" in medicinal chemistry.[1][4] This is attributed to their ability to mimic the indole structure while offering unique hydrogen bonding capabilities through their two nitrogen atoms.[5] This structural feature allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The introduction of a methoxy group and a methyl carboxylate ester at specific positions on the indazole core, as in Methyl 4-methoxy-1H-indazole-6-carboxylate, can significantly influence the molecule's physicochemical properties and biological activity, making it a compelling candidate for further investigation in drug discovery programs.
Physicochemical Properties
While experimental data for Methyl 4-methoxy-1H-indazole-6-carboxylate is not extensively reported, its fundamental properties can be predicted based on its chemical structure.
| Property | Value | Source |
| CAS Number | 885521-13-1 | N/A |
| Molecular Formula | C₁₀H₁₀N₂O₃ | N/A |
| Molecular Weight | 206.20 g/mol | N/A |
| Appearance | Predicted to be a solid at room temperature | N/A |
Synthesis of Methyl 4-methoxy-1H-indazole-6-carboxylate
Proposed Synthetic Pathway
A logical synthetic approach would involve a two-step process starting from the commercially available 6-bromo-4-methoxy-1H-indazole.
Caption: Proposed synthesis of Methyl 4-methoxy-1H-indazole-6-carboxylate.
Experimental Protocol (Predictive)
This protocol is based on analogous palladium-catalyzed carbonylation reactions of bromoindazoles. Optimization of reaction conditions may be necessary.
Step 1: Palladium-Catalyzed Carbonylation
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To a high-pressure reaction vessel, add 6-bromo-4-methoxy-1H-indazole (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add anhydrous methanol (MeOH) as the solvent and triethylamine (Et₃N) as a base (2.0 eq).
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Pressurize the vessel with carbon monoxide (CO) gas to the desired pressure (e.g., 50-100 psi).
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Heat the reaction mixture to 100 °C and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and carefully vent the CO gas.
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Filter the mixture through a pad of celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Methyl 4-methoxy-1H-indazole-6-carboxylate.
Rationale for Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and dppf is a common and effective catalytic system for carbonylation reactions, known for its stability and efficiency.
-
Carbon Monoxide: Serves as the source of the carbonyl group for the ester functionality.
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Methanol: Acts as both the solvent and the nucleophile to form the methyl ester.
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Triethylamine: Is used as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing catalyst deactivation.
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Temperature: Elevated temperatures are typically required to drive the catalytic cycle forward at a reasonable rate.
Spectroscopic Characterization (Predictive)
While experimental spectra for Methyl 4-methoxy-1H-indazole-6-carboxylate are not available, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.[9][10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | m |
| OCH₃ (at C4) | ~3.9 - 4.1 | s |
| COOCH₃ | ~3.8 - 4.0 | s |
| NH | 10.0 - 12.0 | br s |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 165 - 175 |
| Aromatic-C | 100 - 150 |
| OCH₃ | 55 - 60 |
| COOCH₃ | 50 - 55 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (ester) | 1700 - 1730 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-O Stretch | 1000 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Expected [M+H]⁺: 207.07
Biological Activity and Potential Applications
While no specific biological studies on Methyl 4-methoxy-1H-indazole-6-carboxylate have been published, the indazole scaffold is a well-established pharmacophore with a wide range of therapeutic applications.[1][2][3]
Potential as a Kinase Inhibitor
Many indazole derivatives have been developed as potent kinase inhibitors for the treatment of cancer.[5] The indazole core can effectively occupy the ATP-binding pocket of various kinases. The substituents on the indazole ring play a crucial role in determining the selectivity and potency of these inhibitors. The methoxy and methyl carboxylate groups of Methyl 4-methoxy-1H-indazole-6-carboxylate could be key for interactions within a kinase active site and serve as handles for further chemical modification to optimize activity.
Caption: Potential mechanism of action as a kinase inhibitor.
Anti-inflammatory Properties
Indazole derivatives have also shown promise as anti-inflammatory agents.[1] Their mechanism of action can involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines. Further investigation is warranted to explore the anti-inflammatory potential of Methyl 4-methoxy-1H-indazole-6-carboxylate.
Other Potential Applications
The versatility of the indazole scaffold suggests that Methyl 4-methoxy-1H-indazole-6-carboxylate could be explored for a variety of other therapeutic areas, including:
Future Directions
The lack of extensive data on Methyl 4-methoxy-1H-indazole-6-carboxylate highlights a significant opportunity for future research. Key areas for investigation include:
-
Development and optimization of a robust synthetic protocol.
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Comprehensive spectroscopic and physicochemical characterization.
-
In vitro and in vivo evaluation of its biological activity across various disease models.
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Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogues.
Conclusion
Methyl 4-methoxy-1H-indazole-6-carboxylate is a promising, yet underexplored, molecule within the medicinally important class of indazoles. This technical guide has provided a comprehensive overview based on the currently available information and predictive analysis. The proposed synthetic route and predicted properties offer a solid foundation for researchers to initiate further studies. The potential for this compound to serve as a scaffold for the development of novel therapeutics in oncology, inflammation, and other disease areas makes it a valuable target for future drug discovery efforts.
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